Sodium-Dependent Kd Shift: Pbfi-AM vs. SBFI-AM
The dissociation constant (Kd) of Pbfi-AM for K⁺ is strongly sodium-dependent, shifting from 5.1 mM in Na⁺-free buffer to 44 mM in solutions with a combined Na⁺/K⁺ concentration of 135 mM (approximating physiological ionic strength) . When Na⁺ is replaced with tetramethylammonium chloride, the Kd becomes 11 mM . In contrast, SBFI-AM exhibits a different dependency: its Kd for Na⁺ is 3.8 mM in K⁺-free buffer and 11.3 mM under physiological ionic strength (∼135 mM combined Na⁺/K⁺) . This distinction is critical: Pbfi-AM shows an ∼8.6-fold increase in Kd between Na⁺-free and physiological conditions (5.1→44 mM), whereas SBFI-AM shows only an ∼3-fold increase (3.8→11.3 mM). The absolute Kd values and the magnitude of this sodium-dependent modulation differ markedly between the two probes, necessitating compound-specific calibration protocols for accurate intracellular concentration determination.
| Evidence Dimension | Dissociation constant (Kd) under varying Na⁺ conditions |
|---|---|
| Target Compound Data | Kd = 5.1 mM (Na⁺-free); Kd = 44 mM (135 mM combined Na⁺/K⁺, physiological ionic strength); Kd = 11 mM (Na⁺ replaced by tetramethylammonium chloride) |
| Comparator Or Baseline | SBFI-AM: Kd = 3.8 mM (K⁺-free); Kd = 11.3 mM (135 mM combined Na⁺/K⁺, physiological ionic strength) |
| Quantified Difference | Pbfi-AM Kd increases ∼8.6-fold from Na⁺-free to physiological conditions; SBFI-AM Kd increases ∼3-fold. Absolute physiological Kd differs by ∼3.9-fold (44 mM vs. 11.3 mM) for the two probes' respective target ions. |
| Conditions | In vitro fluorescence characterization; pH 7.0–7.5; physiological ionic strength approximated by 135 mM combined Na⁺/K⁺ concentration. |
Why This Matters
This differential sodium-dependent Kd shift dictates that Pbfi-AM requires calibration curves constructed under matched ionic conditions; substitution with SBFI-AM or use of generic Kd values without accounting for sodium concentration will yield erroneous intracellular K⁺ estimates.
